The compound (2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide, commonly referred to as SSR149415, is a selective nonpeptide antagonist of the vasopressin V1b receptor. It has been identified as a significant tool for studying the physiological roles of V1b receptors in various biological processes, particularly those related to stress and anxiety responses. SSR149415 exhibits high affinity for human and animal V1b receptors while showing minimal interaction with other vasopressin receptor subtypes and a wide range of other receptors, enzymes, and ion channels .
The synthesis of SSR149415 involves several key steps. The compound's structure suggests a complex synthetic route that likely includes:
The synthetic pathway may include the use of reagents such as chlorosulfonic acid for sulfonylation and various coupling agents for amide formation. Detailed reaction conditions (temperature, solvents, catalysts) would be necessary to optimize yields and purities at each stage.
SSR149415 has a complex molecular structure characterized by multiple functional groups including:
The stereochemistry at positions 2S and 4R indicates specific spatial arrangements that are crucial for its biological activity.
The molecular formula is C22H30ClN3O5S, with a molecular weight of approximately 463.01 g/mol. The compound's structural features contribute to its binding affinity and selectivity towards the V1b receptor.
SSR149415 can participate in various chemical reactions typical for compounds containing indole and sulfonamide functionalities:
These reactions would require careful control of reaction conditions to prevent degradation or unwanted side reactions.
SSR149415 acts primarily as an antagonist at the vasopressin V1b receptor, inhibiting the receptor's activation by arginine vasopressin (AVP). This blockade leads to reduced intracellular calcium mobilization and subsequent downstream signaling effects.
In vitro studies demonstrate that SSR149415 effectively inhibits AVP-induced calcium increases in cells expressing V1b receptors at nanomolar concentrations. In vivo experiments indicate that SSR149415 can significantly reduce plasma corticotropin levels in response to AVP stimulation .
SSR149415 is likely to be a solid at room temperature with moderate solubility in organic solvents due to its complex structure. Specific melting point data would need to be experimentally determined.
Key chemical properties include:
Relevant analyses such as NMR spectroscopy, mass spectrometry, and HPLC would provide insights into purity and structural integrity.
SSR149415 has potential applications in scientific research primarily focused on:
The compound's selective antagonism makes it a valuable tool for elucidating the physiological roles of vasopressin receptors beyond traditional peptide-based approaches .
CAS No.: 6051-03-2
CAS No.: 21962-62-9
CAS No.: 4350-83-8
CAS No.: 204571-52-8
CAS No.: 14679-41-5